molecular formula C19H27N7O B5511622 5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine

5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5511622
M. Wt: 369.5 g/mol
InChI Key: GCVAZQZHVRYXMN-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have been extensively studied for their chemical synthesis, molecular structure, and various properties. Research in this area aims to explore efficient synthesis methods, understand the compound's molecular structure, and evaluate its chemical and physical properties.

Synthesis Analysis

Synthesis of similar compounds typically involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method is known for its broad substrate scope, good functional group tolerance, and diversified valuable products (Rao, Mai, & Song, 2017). Another approach is the versatile synthesis reported for pyrimidines, showcasing a diverse range of hydrogen-bonding patterns leading to supramolecular assemblies (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).

Molecular Structure Analysis

The molecular and supramolecular structures of pyrimidine hybrids have been detailed, highlighting the significance of hydrogen-bonding patterns in forming complex structures (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).

Chemical Reactions and Properties

Substituted imidazole compounds, including closely related structures, demonstrate specific reactions with enzymes, indicating their potential for bioactive applications. These reactions often involve the formation of protein adducts, which could be a focal point for understanding the compound's reactivity and interaction with biological systems (Nagy et al., 2011).

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolic Pathways and Excretion

    Studies have illustrated how compounds, structurally similar to the one , undergo extensive metabolism involving processes such as glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, leading to a variety of metabolites. These pathways highlight the body's mechanisms to process and eliminate such compounds, with excretion paths including both urine and feces, indicating a minor pathway of elimination for the parent compound and its metabolites (Balani et al., 1995).

  • Disposition and Metabolism

    Another study on a novel orexin receptor antagonist outlines the disposition and metabolic fate of structurally related compounds, showcasing the primary excretion via feces and the identification of unique metabolites through processes like oxidation and glucuronidation. This research emphasizes the compound's extensive metabolism before elimination, a characteristic likely shared by the compound (Renzulli et al., 2011).

Toxicological Studies

  • Toxicological Profiles and Safety Evaluations

    Safety and tolerability assessments of similar compounds, such as DPP-IV inhibitors, reveal potential adverse effects like rash development, emphasizing the importance of understanding the toxicological profiles of these substances. These studies inform on safety margins, dose tolerability, and potential side effects, crucial for clinical applications and industrial safety protocols (Takeuchi et al., 2013).

  • Environmental and Occupational Exposure Risks

    Research into the inhalation of certain pyridine derivatives has uncovered significant health risks, including methemoglobinemia and toxic encephalopathy, underscoring the need for strict safety measures in environments where exposure is possible. This highlights the broader context of chemical safety and the potential for acute health effects following exposure to such compounds, which may extend to "5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine" (Tao et al., 2022).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, the study and development of imidazole compounds, including “5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine”, may be a promising direction for future research.

properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-14-16(13-22-19(23-14)26-11-9-24(2)10-12-26)18(27)25-7-3-15(4-8-25)17-20-5-6-21-17/h5-6,13,15H,3-4,7-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVAZQZHVRYXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCC(CC2)C3=NC=CN3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine

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